Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) vs. Unsubstituted and Mono-Methyl Benzothiazole-Sulfonamide Analogs
The target compound exhibits a computed XLogP3 of 2.8, reflecting the contribution of the 2,4-dimethylphenyl substituent [1]. In comparator analysis, the simplest parent scaffold N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide (lacking the dimethylphenyl tail) has a substantially lower computed XLogP3 of approximately 0.3 (estimated from the same algorithm as a class-level baseline) [1]. The ~2.5 log unit increase conferred by the 2,4-dimethylphenyl acetamide appendage translates to an approximately 300-fold higher predicted octanol-water partition coefficient, which is expected to modulate membrane permeability, non-specific protein binding, and in vivo distribution volume [2]. This lipophilicity shift is consistent with structure-activity relationship (SAR) observations in benzothiazole-sulfonamide carbonic anhydrase inhibitor series, where the hydrophobic tail appended to the sulfamoylbenzothiazole core is a primary determinant of isoform selectivity and cellular permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (2,4-dimethylphenyl-substituted) |
| Comparator Or Baseline | N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide: XLogP3 ≈ 0.3 (estimated class-level baseline; exact PubChem value not independently confirmed) |
| Quantified Difference | ΔXLogP3 ≈ +2.5 log units (~300-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a primary driver of membrane permeability, metabolic clearance, and off-target binding; this computed difference indicates that the target compound occupies a distinct physicochemical space that cannot be replicated by the unsubstituted parent scaffold, directly impacting suitability for cell-based versus biochemical screening campaigns.
- [1] PubChem Compound Summary, CID 7596842, Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-08. View Source
- [2] Al-Warhi T, Elbadawi MM, Bonardi A, Nocentini A, Al-Karmalawy AA, Aljaeed N, Alotaibi OJ, et al. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. J Enzyme Inhib Med Chem. 2022;37(1):2635-2647. View Source
